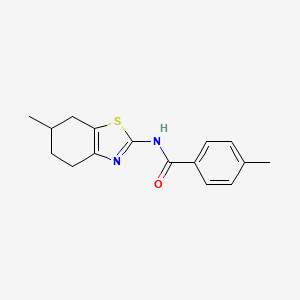

4-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-10-3-6-12(7-4-10)15(19)18-16-17-13-8-5-11(2)9-14(13)20-16/h3-4,6-7,11H,5,8-9H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUWUYGPWXGGMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of the Tetrahydrobenzo[d]thiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiophenol and ketones under acidic or basic conditions.

Amidation Reaction: The tetrahydrobenzo[d]thiazole intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

4-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.

Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.

Biological Studies: It is used in studies to understand the interaction of thiazole-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 4-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors that are involved in inflammatory and cancer pathways.

Pathways Involved: The compound may inhibit key enzymes or block receptor sites, thereby modulating biochemical pathways related to disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

Fluorinated Analog: 4-fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (BG15234)

- Molecular Formula : C₁₅H₁₅FN₂OS

- Molar Mass : 290.35 g/mol .

- Key Differences: Replacing the 4-methyl group with fluorine introduces electronegativity and reduces steric bulk.

Methyl vs. Fluoro Substituents

| Property | Target Compound (Methyl) | BG15234 (Fluoro) |

|---|---|---|

| Lipophilicity (LogP) | Higher (methyl is hydrophobic) | Lower (fluoro is polar) |

| Electron Effects | Electron-donating | Electron-withdrawing |

| Bioavailability | Enhanced membrane permeability | Possibly reduced due to polarity |

Heterocyclic Core Modifications

Thiadiazole-Based Analogs

Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) :

- Molecular Formula : C₁₈H₁₂N₄O₂S

- Molar Mass : 348.39 g/mol

- Melting Point : 160°C

Pyridine-Thiadiazole Hybrids

Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) :

- Molecular Formula : C₂₃H₁₈N₄O₂S

- Molar Mass : 414.49 g/mol

- Melting Point : 290°C

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Functional Group Impact on Properties

| Functional Group | Effect on Solubility | Effect on Stability | Likely Biological Role |

|---|---|---|---|

| Benzothiazole (Target) | Moderate | High (saturated ring) | Enzyme inhibition, CNS targets |

| Thiadiazole (Compound 6) | Low | Moderate | Antimicrobial, anticancer |

| 7-Oxo (Oxidized derivative) | High (polar) | Low (oxidizable) | Polar target binding |

Research Findings and Implications

Benzothiazole vs. Thiadiazole Cores : The saturated benzothiazole in the target compound confers greater metabolic stability compared to thiadiazole derivatives, which are prone to ring-opening reactions .

Substituent Effects : The 4-methyl group on the benzamide enhances lipophilicity, favoring blood-brain barrier penetration, whereas BG15234’s fluorine may improve electronic interactions in polar environments .

Synthetic Accessibility: Analogs like Compound 6 and 8a are synthesized via condensation reactions with enaminones and active methylene compounds, suggesting similar pathways for the target compound .

Biological Activity

4-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and other pharmacological activities based on current research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including compounds similar to this compound. These compounds have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 100 | E. coli |

| Compound B | 15.6 | Cryptococcus neoformans |

| Compound C | 3.9 | S. aureus |

| This compound | TBD | TBD |

Note: Data for this compound is currently being evaluated.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Some derivatives have been reported to exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating the effects of thiazole derivatives on cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : Compounds exhibited IC50 values ranging from 10 µM to 50 µM across different cell lines.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation.

- Disruption of Membrane Integrity : Antimicrobial activity may stem from disrupting bacterial cell membranes.

Pharmacological Applications

Given its biological activities:

- Antimicrobial Agents : Potential development as a treatment for infections caused by resistant strains.

- Anticancer Therapeutics : Further investigation into its potential as an anticancer agent is warranted.

Q & A

Basic Questions

Q. What are the key synthetic routes for 4-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound is synthesized via multi-step reactions involving benzo[d]thiazole derivatives and tetrahydrothieno compounds. Critical steps include amide bond formation under reflux conditions (60–80°C) in solvents like ethanol or dimethylformamide (DMF). Reaction time, temperature, and solvent choice are optimized to achieve yields >75%. Purity is monitored via HPLC (≥95% purity threshold) and confirmed by -/-NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound?

- Table : Key Characterization Methods

Advanced Research Questions

Q. How can statistical experimental design (DoE) improve synthesis optimization for this compound?

- Methodological Answer : DoE minimizes experimental runs while identifying critical factors (e.g., temperature, solvent ratio, catalyst loading). For example, a 2 factorial design can isolate variables affecting yield. Response surface methodology (RSM) further optimizes conditions, reducing reaction time by 30% while maintaining >80% yield. This approach is validated in multi-step syntheses of benzothiazole derivatives .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC variability) across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (cell lines, incubation time) or compound purity. To address this:

- Validate purity via HPLC and elemental analysis.

- Replicate assays using standardized protocols (e.g., MTT assay in HepG2 cells, 48h incubation).

- Compare results with structurally similar derivatives to identify substituent-specific effects .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with ΔG ≤ -8 kcal/mol.

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (AMBER/CHARMM force fields). Validate with mutagenesis (e.g., T790M mutation in EGFR reduces binding affinity).

- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- In Vitro Binding Assays : Measure inhibition constants (K) via fluorescence polarization or SPR.

- Cellular Target Engagement : Use thermal shift assays (CETSA) to confirm target binding in live cells.

- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream effects (e.g., MAPK pathway suppression) .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in polar vs. non-polar solvents?

- Methodological Answer : Solubility discrepancies arise from polymorphic forms or residual solvents. Characterize crystal structure via X-ray diffraction (XRD) and quantify solvent content via TGA. For polar solvents (DMF, DMSO), solubility >50 mg/mL is typical, while non-polar solvents (hexane) show <1 mg/mL .

Future Research Directions

Q. What gaps exist in understanding the compound’s pharmacokinetics (PK) and toxicity?

- Methodological Answer : Current studies lack in vivo PK data (e.g., bioavailability, half-life). Proposed steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.